Product packaging for 5-Acetoxymethyl-2-furancarboxylic acid(Cat. No.:CAS No. 90345-66-7)

5-Acetoxymethyl-2-furancarboxylic acid

Cat. No.: B017060
CAS No.: 90345-66-7
M. Wt: 184.15 g/mol
InChI Key: VEHIMKWMEKVUMD-UHFFFAOYSA-N
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Description

5-Acetoxymethyl-2-furancarboxylic acid (CAS 90345-66-7), also known as Acetyl Sumiki's Acid, is a high-value furan derivative with significant applications as an intermediate in organic synthesis and biocatalysis research. This compound, with the molecular formula C 8 H 8 O 5 and a molecular weight of 184.15 g/mol, serves as a protected form of 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA), a pivotal biomass-derived platform chemical. Its primary research value lies in the synthesis of renewable polymers and pharmaceuticals. HMFCA and its derivatives are key precursors for bio-based terephthalic acids used in the production of polyesters like polyethylene terephthalate (PET) for synthetic fibers and plastic bottles . Furthermore, HMFCA demonstrates notable bioactivity, functioning as an interleukin inhibitor and exhibiting antitumor properties . The acetoxymethyl group in this molecule enhances its stability and solubility for specific synthetic manipulations, making it a versatile building block. It can be selectively transformed via hydrogenolysis into other valuable compounds such as 5-Methyl-2-furancarboxylic acid (MFA), which has versatile applications . As a solid with a melting point of 107-109°C, it should be stored in a hygroscopic, -20°C freezer under an inert atmosphere. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O5 B017060 5-Acetoxymethyl-2-furancarboxylic acid CAS No. 90345-66-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(acetyloxymethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c1-5(9)12-4-6-2-3-7(13-6)8(10)11/h2-3H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHIMKWMEKVUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438167
Record name acetyl Sumiki's acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90345-66-7
Record name acetyl Sumiki's acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Acetoxymethyl 2 Furancarboxylic Acid

Chemo-Catalytic Synthesis Routes

Chemo-catalytic methods for synthesizing 5-Acetoxymethyl-2-furancarboxylic acid primarily involve the transformation of other furan (B31954) compounds through traditional chemical reactions. These routes are characterized by the use of chemical catalysts to facilitate esterification, oxidation, and derivatization processes.

Esterification and Oxidation from 5-Hydroxymethyl-2-furancarboxylic Acid

One direct route to this compound is the esterification of 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA). This process involves the reaction of HMFCA with an acetylating agent, typically acetic anhydride (B1165640) or acetyl chloride, in the presence of a suitable catalyst. The reaction selectively targets the hydroxyl group at the C5 position of the furan ring, converting it into an acetoxymethyl group while leaving the carboxylic acid group at the C2 position intact. This method is a straightforward synthetic transformation, leveraging the availability of HMFCA as a starting material. HMFCA itself can be produced through the selective oxidation of the aldehyde group in 5-Hydroxymethylfurfural (B1680220) (HMF). mdpi.comlookchem.com

Derivatization from 5-(Acyloxymethyl)furfurals

Another significant chemo-catalytic pathway involves the derivatization of 5-(acyloxymethyl)furfurals, with 5-(acetoxymethyl)furfural (AMF) being a key intermediate. nih.gov This strategy hinges on the oxidation of the aldehyde group of AMF to a carboxylic acid. Various oxidizing agents and catalytic systems have been explored for this transformation. For instance, the use of catalysts like cobalt, manganese, and cerium salts in the presence of dissolved oxygen has been shown to effectively convert AMF and other 5-(alkoxymethyl)furfural compounds into their corresponding 5-ester furan-2-carboxylic acids. epo.org This approach is advantageous as AMF is considered a more stable and less hydrophilic alternative to HMF, simplifying its isolation and handling. nih.govmdpi.com The synthesis of the starting material, AMF, can be achieved through various methods, including a Vilsmeier-Haack reaction followed by a Wittig reaction starting from furfuryl acetate (B1210297). nih.govresearchgate.netmdpi.com

The versatility of AMF is further demonstrated by its conversion into other valuable chemicals, including 2,5-furandicarboxylic acid (FDCA), a significant monomer for bio-based polyesters. nih.gov

Below is an interactive data table summarizing the yields of different products derived from 5-(acetoxymethyl)furfural (AMF) through various chemical transformations.

Starting MaterialProductReaction TypeYieldReference
5-(Acetoxymethyl)furfural (AMF)5-Hydroxymethylfurfural (HMF)Hydrolysis89% nih.gov
5-(Acetoxymethyl)furfural (AMF)2,5-Furandicarboxylic acid (FDCA)OxidationSatisfactory nih.gov
5-Formylfurfuryl acetate5-Acetoxymethyl-2-vinylfuranWittig Reaction68% nih.gov

Direct Conversion from Carbohydrate Feedstocks

Significant research has been dedicated to the direct synthesis of furan derivatives from abundant and renewable carbohydrate feedstocks like fructose (B13574) and glucose. rsc.org This approach aims to create more sustainable and economically viable production pathways. One notable method involves the use of a zinc chloride (ZnCl₂) and acetic acid catalyst system to directly convert carbohydrates into 5-(acetoxymethyl)furfural (AMF). nih.govacs.org Under optimized conditions, this process can achieve high yields of AMF, which can then be further oxidized to this compound. nih.gov For example, using this system, fructose and glucose can be converted to AMF in yields of 80% and 60%, respectively. nih.govacs.org This direct conversion bypasses the need for the isolation of the often unstable intermediate, 5-hydroxymethylfurfural (HMF). nih.gov The development of solid acid catalysts, such as dealuminated beta zeolites, has also shown promise in the direct conversion of glucose to furan derivatives like 5-ethoxymethylfurfural (EMF). rsc.org

Biocatalytic and Enzymatic Approaches

Biocatalytic and enzymatic methods offer a greener and more selective alternative to traditional chemo-catalytic routes. These approaches utilize enzymes or whole-cell systems to carry out specific chemical transformations under milder reaction conditions.

Enzyme-Mediated Esterification Processes utilizing Immobilized Lipase

Enzyme-mediated esterification is a prominent biocatalytic route for synthesizing furan-based esters. Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are widely used for this purpose due to their stability and reusability. researchgate.netnih.govnih.gov These enzymes can catalyze the esterification of 5-Hydroxymethyl-2-furancarboxylic acid with an acyl donor to produce this compound. The use of immobilized enzymes offers several advantages, including ease of separation from the reaction mixture, potential for continuous processes, and high selectivity, which minimizes the formation of by-products. nih.gov Research has shown that reaction parameters such as enzyme concentration, reactant molar ratio, and temperature significantly influence the conversion efficiency. nih.govnih.gov For instance, in the synthesis of octyl formate, Novozym 435 demonstrated the highest conversion rate compared to other lipases. nih.gov While direct enzymatic synthesis of this compound is a subject of ongoing research, the principles established in the synthesis of other furan esters and related compounds are highly applicable. researchgate.netmdpi.com

The following table presents data on the enzymatic synthesis of various esters, highlighting the effectiveness of immobilized lipases.

EnzymeSubstrateProductConversion/YieldReference
Novozym 435Formic acid and octanolOctyl formate96.51% nih.gov
Lipozyme RM IMFormic acid and octanolOctyl formate1.28% nih.gov
Lipozyme TL IMFormic acid and octanolOctyl formate2.09% nih.gov

Integrated Biotransformation Systems for Furanic Precursors

Integrated biotransformation systems, often employing whole-cell biocatalysts, represent a sophisticated approach to producing valuable chemicals from furanic precursors. nih.govnih.gov These systems can be designed to perform multi-step syntheses within a single pot. For example, a hybrid system has been developed for the conversion of glucose to 5-acetoxymethyl-2-furfural (AMF) using a combination of glucose isomerase and immobilized lipase. mdpi.comresearchgate.net This step-by-step conversion first isomerizes glucose to fructose, which is then esterified to form AMF precursors. mdpi.com While the direct whole-cell synthesis of this compound is still an emerging area, the principles of using engineered microorganisms for the production of related furanic acids like 2,5-furandicarboxylic acid (FDCA) and 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) are well-established. mdpi.commdpi.comresearchgate.netrsc.org For instance, whole-cell biocatalysts of Deinococcus wulumuqiensis R12 have been successfully used for the highly selective oxidation of HMF to HMFCA with excellent yields. mdpi.com Such systems offer the potential for the development of integrated processes that start from simple sugars and lead to complex furan derivatives like this compound through a series of enzymatic reactions within a single microbial host. nih.gov

Advanced Reaction Engineering and Mechanistic Insights into 5 Acetoxymethyl 2 Furancarboxylic Acid Transformations

Kinetic Modeling and Process Optimization of Synthetic Pathways

The efficient synthesis of 5-Acetoxymethyl-2-furancarboxylic acid is intrinsically linked to the optimization of its entire production pathway, which often begins with the conversion of carbohydrates. The precursor, 5-acetoxymethyl-2-furfural (AMF), is synthesized from sugars like glucose and fructose (B13574). mdpi.comresearchgate.net Process optimization for AMF production involves a multi-step approach, including enzymatic isomerization and esterification, followed by dehydration using catalysts. mdpi.comdntb.gov.ua

Kinetic modeling plays a crucial role in understanding and optimizing the transformation of furanic aldehydes, such as the precursor to AMFCA, into the desired carboxylic acid. Studies on analogous compounds, like the oxidation of 5-methylfurfural (B50972) (MF) to 2,5-furandicarboxylic acid (FDCA), provide a framework for this analysis. For the widely used Co/Mn/Br catalyst system in acetic acid, a fractional kinetic model based on a free-radical chain reaction mechanism has been developed. acs.org This model can effectively describe the process and predict product distribution under various conditions. acs.org The reliability of such kinetic models is essential for reactor design and scaling up the process for industrial production. acs.org

Systematic investigation into the effects of substrate concentration, reaction temperature, and catalyst concentration on the reaction rate is fundamental to process optimization. acs.org For instance, in related furan (B31954) decomposition studies using Brønsted acids, the reaction was successfully modeled using a first-order approach with respect to the furanic substrate and the acid, yielding a specific activation energy of 98.7 (±2.2) kJ mol⁻¹. nih.gov This highlights the quantitative approach used to refine reaction conditions for maximal yield and selectivity.

Table 1: Factors Influencing Furanic Aldehyde Oxidation Rates

ParameterObservationReference
Temperature Increased temperature generally enhances the reaction rate, but can also lead to side reactions if not controlled. acs.org
Catalyst Conc. Higher concentrations of Co/Mn/Br catalysts increase the rate of oxidation. acs.org
Substrate Conc. The initial concentration of the furanic aldehyde impacts the overall reaction kinetics and product yield. acs.org
Solvent Choice Aprotic polar solvents like DMSO are often necessary for dehydration steps, while acetic acid is common for oxidation. mdpi.comacs.org

**3.2. Design and Application of Catalytic Systems

The choice of catalyst is paramount in directing the selective transformation of the aldehyde group in AMF's precursor to a carboxylic acid, while preserving the acetoxymethyl group. Both homogeneous and heterogeneous systems have been developed for this purpose.

Homogeneous catalysts are well-documented for the oxidation of furanic aldehydes. The most common system involves a combination of cobalt and manganese salts with a bromide source (Co/Mn/Br) in an acetic acid solvent. acs.orgresearchgate.net This system has proven effective for the oxidation of various furan derivatives, including 5-hydroxymethylfurfural (B1680220) (HMF), 5-methylfurfural, and 5-acetoxymethylfurfural, into their corresponding carboxylic acids. researchgate.net

More recently, metal-free homogeneous catalytic systems have been developed as a sustainable alternative. One such system employs sodium tert-butoxide (NaOtBu) in dimethylformamide (DMF) with molecular oxygen as the oxidant. nih.gov This simple and efficient method can convert HMF and its analogues into the corresponding acids in moderate to excellent yields. nih.gov The development of these systems expands the toolkit for furanic acid synthesis, offering pathways that avoid the use of heavy metals. nih.gov

Table 2: Comparison of Homogeneous Catalytic Systems for Furan Aldehyde Oxidation

Catalyst SystemSubstrate ExampleKey FeaturesYield ExampleReference
Co/Mn/Br5-MethylfurfuralWidely used, operates in acetic acid, free-radical mechanism.73.5% (FDCA) acs.org
NaOtBu/DMF5-HydroxymethylfurfuralMetal-free, uses O₂ as oxidant, operates via a radical mechanism.80.85% (FDCA) nih.gov
Pd(acac)₂/PPh₃/Et₃Al2-Vinylfuran + FormaldehydeUsed for hydroxymethylation, a related furan transformation.70% (5-Hydroxymethyl-2-vinylfuran) mdpi.comnih.gov

For the critical oxidation step, several types of heterogeneous catalysts have been designed.

Supported Metal Catalysts: Ruthenium supported on hydroxyapatite (B223615) (Ru/HAP) has been shown to be an efficient catalyst for the oxidation of furanic ethers to 2,5-furandicarboxylic acid. researchgate.net

Supported N-Heterocyclic Carbenes (NHCs): An oxidative system using a polystyrene-supported triazolium pre-catalyst, which forms an NHC, has been used for the selective conversion of HMF to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). researchgate.net This process operates in a one-pot, two-step procedure involving the formation of a polyester (B1180765) oligomer intermediate followed by hydrolysis. researchgate.net

Whole-Cell Biocatalysts: A green and highly selective approach involves using whole microbial cells as biocatalysts. Strains such as Deinococcus wulumuqiensis, recombinant Escherichia coli, and Pseudomonas aeruginosa have been successfully used for the selective oxidation of HMF to HMFCA with high yields. researchgate.netmdpi.comdntb.gov.ua These biocatalysts operate under mild conditions and exhibit high chemoselectivity, leaving the hydroxymethyl group intact. mdpi.com

Table 3: Examples of Heterogeneous Catalysts in Furanic Transformations

Catalyst TypeCatalyst ExampleReactionKey FeatureReference
Ion Exchange ResinAmberlyst 15Dehydration of acetylated fructoseSolid acid catalyst for precursor synthesis. researchgate.netdntb.gov.ua
Supported MetalRu/HydroxyapatiteOxidation of 5-methoxymethylfurfuralRobust catalyst for producing dicarboxylic acids. researchgate.net
Supported NHCPolystyrene-TriazoliumOxidation of HMF to HMFCAInvolves a polyester intermediate; catalyst is recyclable. researchgate.net
Whole-Cell BiocatalystDeinococcus wulumuqiensis R12Oxidation of HMF to HMFCAHigh selectivity under mild, aqueous conditions. mdpi.com

Reaction Mechanism Elucidation for Furanic Conversions

Understanding the reaction mechanism is fundamental to catalyst improvement and process optimization. For the oxidation of furanic aldehydes, several mechanisms have been proposed depending on the catalytic system.

For the homogeneous Co/Mn/Br catalyst, the reaction is understood to proceed through a free-radical chain mechanism. acs.org The catalyst system generates radical species that initiate the oxidation of the aldehyde group.

In the metal-free NaOtBu/DMF system, a detailed radical mechanism has been proposed. The reaction is initiated by the formation of a tert-butoxy (B1229062) radical (tBuO•) which attacks the hydrogen of the aldehyde group on the furan ring. nih.gov This leads to the formation of a Criegee intermediate, which subsequently rearranges to yield the carboxylate salt. The salt is then acidified to produce the final carboxylic acid product. nih.gov The addition of a radical initiator like AIBN was found to promote the reaction, supporting the proposed radical pathway. nih.gov

The mechanism for heterogeneous NHC catalysis follows a different route. The NHC catalyst reacts with the furanic aldehyde to form a Breslow intermediate, which is then oxidized. This leads to the formation of a polyester oligomer through sequential oxidative esterifications. researchgate.net The final carboxylic acid product, HMFCA, is obtained after the hydrolysis of this polymeric intermediate using a supported base. researchgate.net This two-step sequence within a single pot allows for the selective transformation.

Role of 5 Acetoxymethyl 2 Furancarboxylic Acid As a Versatile Chemical Intermediate

Precursor in 2,5-Furandicarboxylic Acid (FDCA) Synthesis

The conversion of biomass-derived compounds into platform chemicals is a cornerstone of sustainable chemistry, with 2,5-furandicarboxylic acid (FDCA) being a primary target due to its potential to replace petroleum-derived terephthalic acid in polymer production. AMFCA is an important intermediate in certain pathways leading to FDCA, particularly those starting from acetylated furan (B31954) precursors like 5-(acetoxymethyl)furfural (AcHMF).

The classical route to FDCA often begins with the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF). This complex reaction cascade involves several key intermediates, including 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), 2,5-diformylfuran (DFF), and 5-formyl-2-furancarboxylic acid (FFCA). nih.govgoogle.com AMFCA, being the acetate (B1210297) ester of HMFCA, fits within this reaction network. Pathways that utilize 5-(acyloxymethyl)furfural compounds can be oxidized to form ester-acid derivatives which are then converted to FDCA. mdpi.com

Significant research has been dedicated to optimizing the oxidation of furanic aldehydes to FDCA to maximize yield and efficiency. These efforts involve fine-tuning catalytic systems and reaction conditions.

Catalytic Systems: A variety of catalysts have been explored for the oxidation of HMF and its derivatives.

Noble Metal Catalysts: Gold nanoparticles supported on ceria (Au-CeO₂) or titania (Au-TiO₂) have demonstrated high selectivity, achieving up to 99 mol% yield of FDCA from HMF in water under relatively mild conditions. researchgate.net Palladium (Pd) and Platinum (Pt) catalysts are also effective, though they can sometimes lead to different selectivity patterns. Bimetallic catalysts, such as AgPd alloys, have been investigated to improve performance and reduce cost.

Transition Metal Catalysts: Homogeneous catalyst systems, often mirroring the industrial "Mid-Century" process for terephthalic acid, utilize cobalt (Co) and manganese (Mn) salts with a bromide promoter. A specific method for oxidizing 5-(acetoxymethyl)furfural (AcHMF) to FDCA employs Co(II) or Ce(III) salts with a bromide source in acetic acid at temperatures of 80-130°C and pressures of 800-1000 psi. mdpi.com

Metal-Free Catalysis: To circumvent the cost and potential toxicity of heavy metals, metal-free alternatives have been developed. One effective system uses sodium tert-butoxide (NaOtBu) in dimethylformamide (DMF) with an oxygen source, which can convert HMF and its derivatives like HMFCA and DFF into FDCA with high yields.

Reaction Conditions: The efficiency of FDCA synthesis is highly dependent on the reaction environment.

Basicity: The presence of a base is crucial. It is believed to improve the desorption of the FDCA product from the catalyst surface, preventing catalyst deactivation and increasing product solubility. nih.gov

Temperature and Pressure: Higher temperatures can increase reaction rates but may also lead to the degradation of furan compounds, reducing selectivity. Optimized conditions, such as a two-step temperature process, can help mitigate substrate degradation and enhance catalyst longevity. researchgate.net

Solvent: Acetic acid is a common solvent in metal-catalyzed oxidations, while water is preferred for "greener" processes using catalysts like supported gold nanoparticles. mdpi.comresearchgate.net

The table below summarizes key findings in the catalytic oxidation of furan derivatives to FDCA.

Catalyst SystemSubstrateKey ConditionsFDCA YieldReference
Au-CeO₂5-Hydroxymethylfurfural (HMF)Water, 65-130 °C, 10 bar air99 mol% researchgate.net
Co(II)/Ce(III), Bromide5-(Acetoxymethyl)furfural (AcHMF)Acetic acid, 80-130 °C, 800-1000 psiHigh mdpi.com
Co/Mn/BrCrude HMF (~45%)Acetic acid>95%
NaOtBu/DMF5-Hydroxymethylfurfural (HMF)DMF, 45 °C, 6 h80.85%
AgPd/CeO₂5-Hydroxymethylfurfural (HMF)Water, 20 °C, 1 bar O₂93%
Pt/C5-Hydroxymethylfurfural (HMF)Water, 100 °C, 40 bar airQuantitative

Despite progress, the industrial-scale production of FDCA from furanic precursors faces several hurdles that affect both yield and purity.

Key Challenges:

Catalyst Deactivation: Catalysts, particularly expensive noble metals, can be deactivated by strong adsorption of the FDCA product or by impurities present in crude biomass-derived feedstocks.

Product Separation and Purity: FDCA has a high melting point and is poorly soluble in many common solvents, making its separation and purification from the reaction mixture challenging and energy-intensive. Achieving the high purity required for polymerization is a significant obstacle.

Harsh Reaction Conditions: Many processes rely on high temperatures and pressures, or corrosive promoters like bromide, which demand specialized and costly equipment and can lead to environmental concerns.

Strategic Solutions:

Crude Feedstock Utilization: A major strategy to improve economic feasibility is to use crude HMF streams directly, bypassing costly purification steps. Research has shown that Co/Mn/Br catalyst systems can effectively convert crude HMF, including impurities like HMF dimers, into FDCA with high yields (>95%).

Advanced Catalytic Systems: Developing robust catalysts that are resistant to poisoning and can operate under milder conditions is a key focus. This includes the exploration of metal-free systems and bimetallic nanoparticles that offer enhanced stability and selectivity.

Process Engineering: The development of continuous processes, such as those using packed-bed reactors, is being explored to improve productivity and overcome the limitations of batch reactors. nih.gov

Biocatalysis: Enzymatic routes offer a promising alternative, operating under very mild conditions with high selectivity. However, challenges such as low substrate concentration tolerance and long reaction times currently limit their industrial application.

Building Block for Complex Furanic Structures

The functional groups of 5-Acetoxymethyl-2-furancarboxylic acid provide a platform for synthesizing more elaborate molecules beyond FDCA.

The bifunctional nature of AMFCA, possessing both a carboxylic acid and a latent alcohol (via hydrolysis of the acetate), makes it a theoretical candidate for polycondensation reactions to form polyesters or for cyclization reactions to create macrocyclic oligoesters. These furan-containing macrocycles are of interest for their potential applications in host-guest chemistry and as ionophores. However, based on a review of available literature, specific research detailing the synthesis of macrocyclic oligoesters directly from this compound has not been reported. The potential remains an area for future exploration.

The chemical reactivity of the carboxyl and acetoxymethyl groups on the furan ring allows for the targeted synthesis of other specialized furan derivatives. The precursor, 5-(acetoxymethyl)furfural (AMF), is known to be a more stable and hydrophobic alternative to HMF for synthesizing biofuels and biochemicals. This suggests that derivatives based on the AMFCA structure would also hold significant value.

For instance, the functional groups can be independently or sequentially modified. The carboxylic acid can undergo esterification, and the acetoxymethyl group can be hydrolyzed to a hydroxymethyl group, which can then be further functionalized. Research has demonstrated the synthesis of 5-acetoxymethyl-2-vinylfuran from related precursors, highlighting that the furan core can be modified to introduce different functionalities, in this case, a vinyl group valuable for polymerization. mdpi.com Furthermore, AMFCA has been identified as a building block in the preparation of 3-tetrahydrofurylcephem-3-carboxylate analogs , which are investigated as potential antibiotics.

Biological Activities and Biomedical Applications of 5 Acetoxymethyl 2 Furancarboxylic Acid and Its Structural Analogs

Antimicrobial Properties and Antibiotic Development

Research into 5-Acetoxymethyl-2-furancarboxylic acid has revealed its potential as an antimicrobial agent, a characteristic attributed to its furan (B31954) scaffold. This has spurred investigations into its spectrum of activity and its utility as a backbone for developing new antibiotic analogs.

Anti-Fungal Activity Profiling

This compound, a natural product found in fungi, has demonstrated potent anti-fungal properties. biosynth.com It is effective against a variety of endophytic fungi, including those isolated from marine sponges. biosynth.com The broader family of furan-containing compounds has also shown promise in antifungal research. For instance, synthetic 3-(substituted phenyl)-5-acyloxymethyl-2H,5H-furan-2-ones, which are structurally related to the natural product (-)-incrustoporine, have been evaluated for their in vitro antifungal activity. nih.gov Derivatives with halogen substituents on the phenyl ring exhibited a particularly strong antifungal effect against Aspergillus fumigatus, with the activity of one of the most promising derivatives being comparable to the established antifungal drug, amphotericin B. nih.gov

Synthesis and Evaluation of Antibiotic Analogs

The utility of this compound extends to antibacterial applications. It has been used in the preparation of 3-tetrahydrofurylcephem-3-carboxylates and their analogs, which are developed as antibiotics. chemicalbook.com The parent compound itself has been shown to inhibit the growth of bacteria that are resistant to common antibiotics such as penicillin, ampicillin, and erythromycin. biosynth.com The proposed mechanism for its antibacterial action involves binding to the bacterial 16S ribosomal RNA, which in turn inhibits protein synthesis and leads to cell death. biosynth.com Further research into synthetic analogs, such as nitrofuran derivatives, has also been conducted to assess their activity against a wide range of fungal species. mdpi.com

Modulation of Cellular and Physiological Functions

Beyond antimicrobial effects, structural analogs of this compound have been found to modulate key cellular processes. These activities are particularly relevant in the context of cancer research, where processes like ion channel function and cell migration are critical to disease progression.

Investigation of Aquaporin-1 (AQP1) Ion Channel Inhibition by Related Furan Compounds

Aquaporin-1 (AQP1) is a channel protein that facilitates the transport of water and, under certain conditions, ions across cell membranes. researchgate.net This ion channel activity has been identified as a potential therapeutic target. researchgate.net Several furan compounds have been identified as novel inhibitors of AQP1 ion channels. researchgate.net

Research has shown that 5-Hydroxymethyl-2-furfural (5-HMF) and its derivatives can block the AQP1 ion conductance in a dose-dependent manner without altering the channel's primary function of water transport. researchgate.netfrontiersin.orgnih.gov One structurally related compound, 5-acetoxymethylfuraldehyde (5AMF), also demonstrated the ability to inhibit the AQP1 ion current. researchgate.net A study evaluating several furan derivatives found that 5-(phenoxymethyl)furan-2-carbaldehyde (5-PMFC) was a particularly potent inhibitor, achieving 98% blockage of the AQP1 ion conductance at a concentration of 100 µM. frontiersin.orgnih.govnih.gov

Inhibition of Aquaporin-1 (AQP1) Ion Conductance by Furan Compounds
CompoundEffect on AQP1 Ion ChannelEffect on AQP1 Water ChannelReference
5-Hydroxymethyl-2-furfural (5-HMF)Dose-dependent block (IC50 ~0.43 mM)No alteration researchgate.net
5-acetoxymethylfuraldehyde (5AMF)Inhibition (IC50 ~3 mM)No alteration researchgate.net
5-(phenoxymethyl)furan-2-carbaldehyde (5-PMFC)Potent inhibition (98% block at 100 µM)No alteration frontiersin.orgnih.govnih.gov
5-nitro-2-furoic acid (5NFA)Inhibition (IC50 ~1.2 mM)No alteration researchgate.net

Impact on Cancer Cell Migration and Invasion by Structural Analogs

The inhibition of AQP1 ion channels by furan compounds has been directly linked to a reduction in cancer cell motility. researchgate.net AQP1 is often upregulated in certain types of cancer cells and is thought to enhance their ability to migrate and invade surrounding tissues. researchgate.net

In Vitro Cytotoxicity and Anticancer Efficacy Studies

Direct investigations into the anticancer properties of this compound and its analogs have revealed cytotoxic effects against various cancer cell lines. These studies form the basis for their potential development as chemotherapeutic agents.

The parent compound, this compound, has been shown to inhibit the growth of leukemia cells. biosynth.com Research on other furan-based derivatives has further substantiated the anticancer potential of this chemical scaffold. A novel series of furan derivatives demonstrated significant cytotoxic activity against the MCF-7 breast cancer cell line, with IC50 values in the low micromolar range. nih.gov These compounds were found to induce cell cycle arrest at the G2/M phase and promote cell death through apoptosis. nih.gov

Furthermore, a different furoic acid derivative, 5-(tetradecyloxy)-2-furoic acid (TOFA), was found to inhibit the growth of cholangiocarcinoma (CCA) cells both in vitro and in vivo. nih.gov TOFA induced cell-cycle retardation and apoptosis in CCA cells, highlighting that targeting metabolic pathways with furoic acid derivatives can be a promising strategy for cancer treatment. nih.gov The general cytotoxicity of the furan structure has also been noted, with studies showing that furan can induce DNA damage and apoptosis in certain cell types. nih.gov

Anticancer Activity of Furan Derivatives
Compound/Derivative ClassCancer Cell Line(s)Observed EffectReference
This compoundLeukemia cellsInhibition of growth biosynth.com
Novel furan-based derivativesMCF-7 (Breast Cancer)Cytotoxic activity (IC50: 2.96-4.06 µM), G2/M phase arrest, apoptosis nih.gov
5-(tetradecyloxy)-2-furoic acid (TOFA)Cholangiocarcinoma (CCA) cellsInhibition of cell growth, cell-cycle retardation, apoptosis nih.gov
5-acetoxymethyl-2-furaldehydeHigh AQP1-expressing cancer cellsReduced cell motility/invasion japer.in

Chemosensory Research: Role as a Sweet Taste Modulator of Related Furaldehyde

Furan derivatives are a significant class of compounds that contribute to the aroma and taste of many foods, often formed through the thermal degradation of carbohydrates and interactions between sugars and amino acids during processing. nih.gov While this group of compounds is associated with a wide range of sensory profiles, including caramel-like, fruity, and nutty notes, specific structural variations can lead to distinct taste modalities. nih.gov Research into the chemosensory properties of these compounds has led to the discovery of 5-acetoxymethyl-2-furaldehyde as a novel sweet taste modulator. nih.govtum.de

Sensory-directed fractionation of traditional balsamic vinegar of Modena (TBV) was instrumental in identifying 5-acetoxymethyl-2-furaldehyde's unique taste-modifying properties. nih.govresearchgate.net This compound was found to contribute to the characteristic long-lasting sweet taste of high-quality balsamic vinegar. nih.govtum.de Further investigation through taste re-engineering experiments and sensory time-intensity studies confirmed its role in enhancing sweetness perception. nih.govresearchgate.net

Interestingly, human sensory tests have shown that 5-acetoxymethyl-2-furaldehyde does not possess an inherently sweet taste on its own. researchgate.net Instead, it functions as a positive allosteric modulator of the sweet taste receptor. researchgate.netucsf.edunih.gov Its activity was verified through a functional assay involving the human sweet taste receptor, hTAS1R2/hTAS1R3. nih.govtum.de This mechanism involves the compound binding to the receptor and enhancing its response to other sweet substances. ucsf.edunih.gov For example, the presence of 5-acetoxymethyl-2-furaldehyde was found to induce a prolonged sweetness intensity in a 4% sucrose solution. researchgate.net

The taste-modulating effects of 5-acetoxymethyl-2-furaldehyde are particularly noteworthy when compared to its structural analogs. In contrast to its sweetness-enhancing properties, other related furaldehydes, such as furfural and 5-methylfurfural (B50972), are known to be bitter compounds. researchgate.net 5-Acetoxymethyl-2-furaldehyde is formed from 5-hydroxymethylfurfural (B1680220) and acetic acid, highlighting how subtle changes in the chemical structure of furan derivatives can significantly alter their interaction with taste receptors and the resulting sensory perception. researchgate.net

Detailed Research Findings

Table 1: Summary of Key Research Findings on 5-Acetoxymethyl-2-furaldehyde as a Sweet Taste Modulator

Research Aspect Key Finding Methodology Significance
Identification Identified as a novel sweetness modulator in traditional balsamic vinegar of Modena. nih.govtum.de Sensory-directed fractionation. nih.govresearchgate.net First-time discovery of this compound's role in taste perception.
Sensory Effect Contributes to a long-lasting sweet taste quality. nih.govtum.de Taste re-engineering experiments and sensory time-intensity studies. nih.govresearchgate.net Explains a key sensory attribute of a traditional food product.
Intrinsic Taste Does not exhibit a sweet taste on its own in human sensory tests. researchgate.net Human sensory panel testing. researchgate.net Classifies the compound as a taste modulator rather than a sweetener.
Receptor Interaction Activates the human sweet taste receptor hTAS1R2/hTAS1R3. nih.govtum.de Functional hTAS1R2/hTAS1R3 receptor assay. nih.govtum.de Confirms the molecular target for its sweet taste-enhancing effect.

Table 2: Chemosensory Properties of 5-Acetoxymethyl-2-furaldehyde and Related Furaldehydes

Compound Chemical Structure Taste Property Role in Taste Perception
5-Acetoxymethyl-2-furaldehyde C₈H₈O₄ Not inherently sweet. researchgate.net Sweet taste modulator; enhances and prolongs the perception of sweetness. nih.govresearchgate.net
5-Hydroxymethylfurfural C₆H₆O₃ Varies with concentration Precursor to 5-acetoxymethyl-2-furaldehyde. researchgate.net
Furfural C₅H₄O₂ Bitter. researchgate.net Contributes to bitter off-notes in some foods.
5-Methylfurfural C₆H₆O₂ Bitter. researchgate.net Contributes to bitter off-notes in some foods.

Analytical Methodologies for Research and Quantification of 5 Acetoxymethyl 2 Furancarboxylic Acid

Chromatographic Separation Techniques

Chromatography is a fundamental tool for isolating 5-Acetoxymethyl-2-furancarboxylic acid from other compounds present in a sample. The choice between liquid and gas chromatography is typically dictated by the compound's volatility and thermal stability, as well as the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to its non-volatile and polar nature. Developing a robust HPLC method involves the systematic optimization of several key parameters to achieve efficient separation and accurate quantification.

A comprehensive approach to method development often begins with selecting an appropriate stationary phase. For furan (B31954) derivatives like this compound, reversed-phase columns, particularly C8 and C18, are commonly utilized. nih.gov These columns separate compounds based on their hydrophobicity. The mobile phase composition, typically a mixture of an aqueous component (often with a pH modifier like acetic or phosphoric acid) and an organic solvent (such as methanol (B129727) or acetonitrile), is critical. mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the effective separation of compounds with varying polarities within a reasonable timeframe. nih.govmdpi.com

The optimization process involves adjusting parameters such as the mobile phase gradient, flow rate, column temperature, and detector wavelength. For instance, a method for analyzing related furan derivatives successfully used a Zorbax Eclipse XBD-C8 column with a gradient of 0.1% acetic acid in water and methanol at a flow rate of 0.5 mL/min. nih.gov The detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, set at the maximum absorption wavelength of the analyte to ensure high sensitivity. nih.gov

Method validation is a critical final step, establishing the method's reliability through the assessment of linearity, accuracy, precision (both intra- and inter-day), and sensitivity, including the limits of detection (LOD) and quantification (LOQ). nih.govnih.gov

Table 1: Example HPLC Method Parameters for Furan Derivative Analysis

Parameter Condition Source
Column Zorbax Eclipse XBD-C8, 4.6 × 150 mm, 5 µm nih.gov
Mobile Phase A 0.1% Acetic Acid in Water nih.gov
Mobile Phase B Methanol nih.gov
Gradient 100% A to 16% B in 2.5 min, then to 100% B at 10 min nih.gov
Flow Rate 0.5 mL/min nih.gov
Column Temperature 25°C nih.gov
Injection Volume 2 µL nih.gov

| Detection | Diode Array Detector (DAD) | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

While HPLC is generally preferred for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be applied to the analysis of this compound, typically after a derivatization step to increase its volatility and thermal stability. Derivatization converts the polar carboxylic acid and any hydroxyl groups into less polar, more volatile esters or ethers.

For the analysis of related volatile furan derivatives, methods often employ a capillary column with a non-polar or medium-polarity stationary phase, such as an HP-5MS. mdpi.comnih.gov The carrier gas is usually an inert gas like helium. thepharmajournal.com The GC oven temperature is programmed to start at a lower temperature and gradually increase, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. thepharmajournal.com

Coupling GC with a mass spectrometer allows for both quantification and structural confirmation. The mass spectrometer ionizes the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint. For complex samples, headspace solid-phase microextraction (HS-SPME) can be used for sample preparation, which extracts and concentrates volatile and semi-volatile analytes from the sample matrix before their introduction into the GC-MS system. mdpi.comresearchgate.net

Table 2: Typical GC-MS Parameters for Furan Derivative Analysis

Parameter Condition Source
Column HP-5MS (30 m × 0.25 mm, 0.25 µm) mdpi.com
Carrier Gas Helium thepharmajournal.com
Injector Temperature 260°C thepharmajournal.com
Oven Program Programmed temperature ramp thepharmajournal.com
Ionization Mode Electron Impact (EI), 70 eV mdpi.com
MS Transfer Line Temp 240°C thepharmajournal.com

| Detection | Triple-Quadrupole Tandem Mass Spectrometer | mdpi.com |

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of this compound. These techniques probe the molecular structure by measuring the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, distinct signals are expected for the different types of protons in the molecule. The methyl protons of the acetyl group (CH₃) would typically appear as a singlet. The methylene (B1212753) protons (CH₂) of the acetoxymethyl group would also produce a singlet. The two protons on the furan ring are not chemically equivalent and would appear as two doublets, with their coupling constant providing information about their relative positions. The acidic proton of the carboxylic acid group would appear as a broad singlet, and its chemical shift can be concentration-dependent.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the ester and carboxylic acid, the carbons of the furan ring, the methylene carbon, and the methyl carbon. For example, in the related compound 5-acetoxymethyl-2-vinylfuran, the methyl carbon of the acetyl group appears at approximately 20.8 ppm, while the methylene carbon is observed around 58.1 ppm. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Group Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Acetyl CH₃ ~2.1 ~21
Methylene CH₂ ~5.1 ~58
Furan Ring CH =CH ~6.4, ~7.2 (doublets) ~113, ~120
Furan Ring C =C, C -O - ~148, ~158
Carboxyl COOH Broad singlet ~162

Note: These are predicted values based on related structures and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain structural insights from its fragmentation patterns. The molecular weight of this compound is 184.15 g/mol . nih.govscbt.com

In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be measured with high accuracy, which allows for the determination of the elemental formula (C₈H₈O₅). semanticscholar.org When subjected to ionization, typically through techniques like Electrospray Ionization (ESI) or Electron Impact (EI), the molecule can fragment in a predictable manner. Analysis of these fragment ions (MS/MS) provides valuable structural information. For instance, a common fragmentation pathway for esters is the loss of the alkoxy or acyloxy group. For this compound, characteristic fragments would likely correspond to the loss of the acetoxy group (CH₃COO•) or the entire acetoxymethyl group. Studies on related furfuryl derivatives have noted that under ESI-MS conditions, molecules can sometimes undergo spontaneous reactions like trimerization with the elimination of an acetate (B1210297) group. nih.govmdpi.com

Development of Quantitative Assays in Complex Research Matrices

Quantifying this compound in complex matrices, such as biological fluids, food products, or industrial process samples, requires the development of robust and validated analytical assays. The primary challenge is to accurately measure the analyte in the presence of numerous other compounds that may interfere with the analysis (matrix effects). nih.gov

The development of a quantitative assay typically begins with an efficient sample preparation protocol to extract the analyte and remove interfering substances. This can range from simple dilution and filtration for relatively clean samples to more elaborate techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for more complex matrices. nih.govpsu.edu

HPLC is often the method of choice for quantification due to its high selectivity and sensitivity. mdpi.comselleckchem.com The method must be thoroughly validated according to established guidelines to ensure its performance. nih.gov Key validation parameters include:

Linearity: Demonstrating a direct proportional relationship between the detector response and the concentration of the analyte over a specific range.

Accuracy: Assessing the closeness of the measured value to the true value, often determined through recovery studies by spiking the matrix with a known amount of the analyte.

Precision: Measuring the degree of scatter between a series of measurements, evaluated at different levels (repeatability and intermediate precision) and expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov

The use of an internal standard is a common strategy to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification. For GC-MS analysis, an isotope-labeled version of the analyte, if available, is the ideal internal standard. researchgate.net Successful quantitative methods have been developed for related furan derivatives in complex matrices like coffee and soft drinks, demonstrating the feasibility of such assays. nih.govnih.gov

Computational Approaches in Understanding 5 Acetoxymethyl 2 Furancarboxylic Acid

Quantum Mechanical (QM) and Molecular Mechanical (MM) Simulations for Reaction Mechanisms

The synthesis and transformation of 5-Acetoxymethyl-2-furancarboxylic acid involve complex reaction pathways. Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) simulations are a class of computational methods that are particularly well-suited for studying reaction mechanisms in large molecular systems. In this approach, the electronically active region of the system (e.g., the reacting molecules) is treated with a high-level, computationally intensive QM method, while the surrounding environment (e.g., solvent molecules or enzyme active site) is described by a more computationally efficient MM force field.

This dual-level approach allows for the accurate modeling of bond-breaking and bond-forming events within a realistic environmental context. For instance, the oxidation of the related compound 5-hydroxymethylfurfural (B1680220) (HMF) to various carboxylic acid derivatives has been a subject of intense research. mdpi.comresearchgate.netbohrium.comresearchgate.net Theoretical calculations, particularly using Density Functional Theory (DFT), have been instrumental in understanding the mechanistic pathways of such oxidation processes. researchgate.net

A QM/MM study of the synthesis of this compound could provide invaluable insights into the transition states and intermediates involved. By calculating the energy barriers for different potential pathways, researchers can predict the most likely reaction mechanism.

Table 1: Hypothetical QM/MM Simulation Parameters for Studying the Synthesis of this compound

ParameterDescriptionExample Value/Method
QM Region Atoms directly involved in the reaction (e.g., the furan (B31954) ring, carboxylic acid group, and acetoxymethyl group of the reactant and key catalytic species).DFT with B3LYP functional
QM Basis Set Describes the atomic orbitals used in the QM calculation.6-31G(d,p)
MM Region The surrounding solvent molecules (e.g., water, organic solvent) and any spectator ions.AMBER or CHARMM force field
Boundary The interface between the QM and MM regions.Link atoms or localized orbitals
Simulation Ensemble The thermodynamic conditions of the simulation.NVT (Canonical) or NPT (Isothermal-Isobaric)
Simulation Time The duration of the simulation.100 ps - 1 ns

These simulations can help in optimizing reaction conditions, such as temperature, pressure, and catalyst choice, to improve the yield and selectivity of the desired product.

Molecular Modeling for Ligand-Target Interactions in Biological Systems

Furan derivatives have been reported to possess a range of biological activities. Molecular modeling techniques, particularly molecular docking and molecular dynamics (MD) simulations, are pivotal in understanding how a small molecule like this compound might interact with biological macromolecules such as proteins or nucleic acids. nih.govsemanticscholar.orgbas.bgnih.govbris.ac.uk

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov This method can be used to screen large libraries of potential biological targets and to identify the most likely binding partners for this compound. The results of docking studies can provide a static snapshot of the binding pose and an estimate of the binding affinity.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. semanticscholar.orgbas.bgnih.govresearchgate.net MD simulations provide a more realistic picture of the interactions, including the flexibility of both the ligand and the target, and the role of solvent molecules. semanticscholar.orgbas.bg These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Table 2: Illustrative Molecular Docking and MD Simulation Parameters for this compound

ParameterDescriptionExample Value/Method
Target Receptor A protein or enzyme implicated in a disease pathway where furan derivatives have shown activity.e.g., Cyclooxygenase (COX) enzymes, DNA gyrase
Ligand Preparation Generation of the 3D structure of this compound and assignment of partial charges.e.g., Using Avogadro or similar software
Docking Software The program used to perform the docking calculations.AutoDock, GOLD, or Glide
Scoring Function A mathematical function used to estimate the binding affinity.e.g., AutoDock Vina scoring function
MD Simulation Software The program used to run the molecular dynamics simulation.GROMACS, AMBER, or NAMD
Force Field The set of parameters used to describe the potential energy of the system.OPLS-AA, CHARMM36
Simulation Length The duration of the MD simulation.100 ns - 1 µs

By understanding these interactions, researchers can rationally design new derivatives of this compound with improved potency and selectivity for a specific biological target.

In Silico Predictions for Chemical Reactivity and Selectivity

In addition to studying reaction mechanisms and biological interactions, computational methods can be used to predict the intrinsic chemical reactivity and selectivity of this compound. These in silico predictions are often based on quantum chemical calculations that provide information about the electronic structure of the molecule.

Various molecular descriptors derived from these calculations can be used to forecast reactivity. For example, the distribution of electrostatic potential on the molecular surface can indicate regions that are susceptible to nucleophilic or electrophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also crucial indicators of a molecule's ability to donate or accept electrons, respectively.

Furthermore, computational models can predict various physicochemical properties that are important for chemical process design and for understanding the molecule's behavior in different environments.

Table 3: Key In Silico Predictions for this compound

Predicted PropertyComputational MethodRelevance
Atomic Charges Mulliken, Hirshfeld, or Natural Bond Orbital (NBO) analysisPredicts sites for electrophilic and nucleophilic attack.
Frontier Molecular Orbitals (HOMO/LUMO) DFT or Hartree-Fock calculationsIndicates electron-donating and electron-accepting capabilities.
Electrostatic Potential (ESP) Map Calculated from the electron densityVisualizes charge distribution and reactive sites.
pKa (Acid Dissociation Constant) QM-based pKa prediction methodsPredicts the ionization state of the carboxylic acid group at different pH values.
LogP (Partition Coefficient) Fragment-based or property-based prediction modelsIndicates the hydrophobicity/hydrophilicity of the molecule.
Spectroscopic Properties (NMR, IR) DFT calculationsAids in the identification and characterization of the compound. nih.gov

These in silico predictions can guide experimental work by prioritizing synthetic routes, predicting potential side reactions, and providing a deeper understanding of the fundamental chemical properties of this compound.

Future Research Directions and Translational Perspectives for 5 Acetoxymethyl 2 Furancarboxylic Acid

The furan (B31954) derivative, 5-Acetoxymethyl-2-furancarboxylic acid (5-AMFCA), stands at the intersection of renewable chemistry and biomedical science. As a naturally occurring compound found in fungi, it has demonstrated notable biological activity. biosynth.com Its structure, derived from biomass-based furanics, positions it as a key molecule for future research in sustainable materials and therapeutics. This article explores the forward-looking perspectives for 5-AMFCA, focusing on its industrial production, application in next-generation materials, potential as a therapeutic scaffold, and the environmental considerations of furan chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Acetoxymethyl-2-furancarboxylic acid, and how can reaction efficiency be optimized?

  • Methodology : Synthesis typically involves esterification or oxidation of precursor molecules like 5-hydroxymethylfurfural (HMF). For example, acetylation of HMF using acetic anhydride under acidic conditions can yield the acetoxymethyl derivative, followed by controlled oxidation of the aldehyde group to a carboxylic acid using agents like KMnO₄ or CrO₃ . Optimization includes:

  • Temperature control (60–80°C for acetylation, 25–40°C for oxidation).
  • Catalysts: Lewis acids (e.g., H₂SO₄) for acetylation; buffered conditions (pH 7–9) for oxidation to avoid over-oxidation.
  • Purification: Column chromatography or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR identify functional groups (e.g., acetoxymethyl protons at δ 2.1–2.3 ppm, carboxylic acid proton absent due to exchange).
  • IR : Peaks at ~1700 cm⁻¹ (C=O of carboxylic acid) and 1740 cm⁻¹ (ester C=O).
  • Mass Spectrometry : ESI-MS in negative mode to confirm molecular ion [M-H]⁻ (theoretical m/z 199.06 for C₈H₈O₅) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Q. What are the typical chemical reactions involving the acetoxymethyl and carboxylic acid groups in this compound?

  • Methodology :

  • Esterification : The carboxylic acid can be esterified with alcohols (e.g., methanol) using DCC/DMAP as coupling agents.
  • Hydrolysis : The acetoxymethyl group can be hydrolyzed to hydroxymethyl under basic conditions (e.g., NaOH in H₂O/THF) .
  • Decarboxylation : Thermal or catalytic decarboxylation (e.g., CuO at 200°C) to form furan derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yield data when scaling up the synthesis of this compound?

  • Methodology :

  • DoE (Design of Experiments) : Use factorial design to test variables (catalyst loading, temperature, solvent ratio). For example, a 2³ factorial design can identify interactions between temperature (60–80°C), catalyst concentration (0.5–2.0 mol%), and reaction time (4–12 hours) .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to pinpoint rate-limiting steps (e.g., slow oxidation kinetics at >50°C due to side reactions) .
  • Scale-Up Adjustments : Switch from batch to flow reactors for better heat/mass transfer .

Q. What analytical challenges arise in quantifying this compound in complex biological matrices, and how can they be addressed?

  • Methodology :

  • Matrix Interference : Use SPE (solid-phase extraction) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from proteins and lipids.
  • Detection Sensitivity : Derivatize the carboxylic acid with PFB bromide for enhanced LC-MS/MS sensitivity (LOD < 1 ng/mL) .
  • Validation : Include isotopically labeled internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects .

Q. What enzymatic pathways are viable for the biotransformation of this compound into value-added products like FDCA?

  • Methodology :

  • Oxidase Screening : Test aryl-alcohol oxidases (e.g., from Moesziomyces antarcticus) for oxidizing the hydroxymethyl group (post-hydrolysis of the acetoxymethyl group) to a carboxylate .
  • Immobilized Enzymes : Use cross-linked enzyme aggregates (CLEAs) to enhance stability under acidic conditions (pH 4–5).
  • Co-Substrate Optimization : Add NAD⁺/NADH recycling systems (e.g., glucose dehydrogenase) to sustain enzymatic activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.